6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a complex organic molecule. It contains a pyrrolopyrimidine core, which is a bicyclic structure consisting of a pyrimidine ring fused with a pyrrole ring . The molecule also features a trifluoromethylphenylsulfonyl group, which is a sulfonyl group (SO2) attached to a phenyl ring that has a trifluoromethyl (CF3) substituent .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolopyrimidine core and a trifluoromethylphenylsulfonyl group . The pyrrolopyrimidine core is a bicyclic structure that contributes to the three-dimensional shape of the molecule. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the electronic properties of the molecule .Scientific Research Applications
Antitumor Activity
The design and synthesis of trifluoromethyl-containing polysubstituted pyrimidine derivatives have been explored to seek more effective anti-tumor drugs . Researchers evaluated the antiproliferative activity of these compounds against four human tumor cell lines: PC-3, MGC-803, MCF-7, and HGC-27. Notably, most of the compounds demonstrated moderate anti-proliferative activities. Specifically, compounds (XXId) and (XXIe) exhibited good selectivity for PC-3 cells. Their IC50 values (concentration required for 50% inhibition of tumor cell proliferation) were 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹, respectively. These activities surpassed that of the positive control, 5-fluorouracil (6.39 ± 0.71 μmol L⁻¹). Molecular docking studies suggested that compounds (XXId) and (XXIe) could interact effectively with the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), making them promising candidates for further research and development.
Phenylpyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
The compound’s structure can be modified to develop novel kinase inhibitors. By targeting ATP binding pockets, researchers have designed phenylpyrazolo[3,4-d]pyrimidine-based compounds with potential applications in cancer therapy . These inhibitors may selectively block specific kinases involved in tumor growth and progression.
Antiviral Properties
Isatin-based imidazole derivatives, structurally related to our compound, have shown significant activity against SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) in receptor–ligand interaction studies . Although not directly tested for COVID-19, this suggests that similar compounds could be explored as antiviral agents.
Treatment of Cognitive Disorders
6-Trifluoromethyl-3-pyridinesulfonyl chloride, a derivative of our compound, is used for preparing N-sulfonamido polycyclic pyrazolyl compounds. These compounds have potential applications in treating cognitive disorders .
Sorafenib Analogs
The compound’s structure shares similarities with sorafenib, an FDA-approved drug for advanced hepatocellular carcinoma (primary liver cancer) . Sorafenib’s IUPAC name is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide. The trifluoromethyl group in our compound may contribute to its pharmacological properties.
Mechanism of Action
Mode of Action
It is known that trifluoromethyl phenyl sulfone can act as a trifluoromethyl radical precursor . This suggests that the compound may interact with its targets through the generation of trifluoromethyl radicals, leading to various biochemical changes.
Biochemical Pathways
Compounds with pyrimidine moieties have been associated with a broad range of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects
Result of Action
Compounds with pyrimidine moieties have shown promising neuroprotective and anti-inflammatory properties
properties
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYZZNUYGIQARO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.